molecular formula C16H15N3O2S B15013013 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- CAS No. 83408-89-3

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)-

Cat. No.: B15013013
CAS No.: 83408-89-3
M. Wt: 313.4 g/mol
InChI Key: MBEIJSVYZPFQJQ-UHFFFAOYSA-N
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Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)-: is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of an acetamide group, a benzimidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Introduction: The final step involves the acylation of the benzimidazole-thioether intermediate with an acetamide derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Strong nucleophiles (e.g., sodium methoxide), basic conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the acetamide and methoxyphenyl groups.

    Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the thioether linkage in the target compound.

    Acetamides: Compounds containing an acetamide group, similar to the acetamide moiety in the target compound.

Uniqueness

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83408-89-3

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15N3O2S/c1-21-12-6-4-5-11(9-12)17-15(20)10-22-16-18-13-7-2-3-8-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)

InChI Key

MBEIJSVYZPFQJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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